molecular formula C9H13NO B1442240 3-Methoxy-2,5-dimethylaniline CAS No. 102440-04-0

3-Methoxy-2,5-dimethylaniline

Cat. No.: B1442240
CAS No.: 102440-04-0
M. Wt: 151.21 g/mol
InChI Key: YGMJHZBOUJHHLL-UHFFFAOYSA-N
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Description

3-Methoxy-2,5-dimethylaniline is an organic compound with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol. This compound is part of the aniline family, which is known for its applications in various fields of research and industry. The presence of methoxy and dimethyl groups on the aromatic ring makes it a unique derivative of aniline, contributing to its distinct chemical properties and reactivity.

Preparation Methods

The synthesis of 3-Methoxy-2,5-dimethylaniline can be achieved through several synthetic routes. One common method involves the alkylation of aniline with methanol in the presence of an acid catalyst . The reaction proceeds as follows:

C6H5NH2+2CH3OHC6H5N(CH3)2+2H2OC_6H_5NH_2 + 2CH_3OH \rightarrow C_6H_5N(CH_3)_2 + 2H_2O C6​H5​NH2​+2CH3​OH→C6​H5​N(CH3​)2​+2H2​O

Alternatively, dimethyl ether can be used as the methylating agent under similar conditions. Industrial production methods often employ these alkylation reactions due to their efficiency and scalability.

Chemical Reactions Analysis

3-Methoxy-2,5-dimethylaniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present on the molecule.

    Substitution: Electrophilic aromatic substitution reactions are common, where the methoxy and dimethyl groups direct incoming electrophiles to specific positions on the aromatic ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine or nitric acid. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-Methoxy-2,5-dimethylaniline has found applications in various scientific research fields:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pharmaceuticals, and other organic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is utilized in the production of polymers, resins, and other industrial materials.

Comparison with Similar Compounds

3-Methoxy-2,5-dimethylaniline can be compared with other similar compounds, such as:

    3-Methoxy-N,N-dimethylaniline: This compound has a similar structure but with different substitution patterns, leading to variations in reactivity and applications.

    2-Methoxy-5-dimethylaniline: Another closely related compound with distinct chemical properties and uses.

Properties

IUPAC Name

3-methoxy-2,5-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-6-4-8(10)7(2)9(5-6)11-3/h4-5H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMJHZBOUJHHLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OC)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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